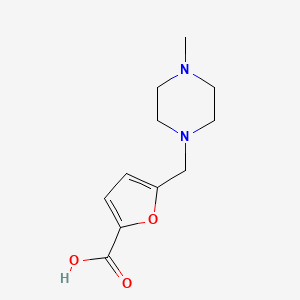

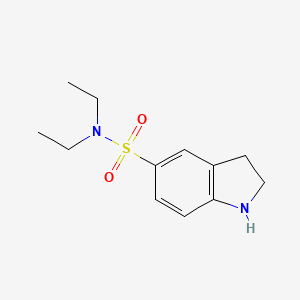

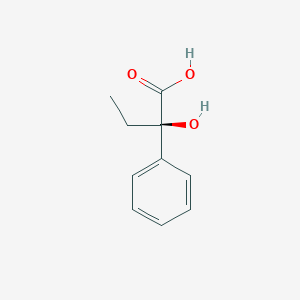

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid

Vue d'ensemble

Description

The compound “4-Methyl-1-piperazine acetic acid” is similar to the one you’re asking about . It has a molecular formula of C7H14N2O2 . Another related compound is “4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine” which has a molecular formula of C12H19N3 .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1-piperazine acetic acid” is available . It has an average mass of 158.198 Da and a monoisotopic mass of 158.105530 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-1-piperazine acetic acid” include a melting point of 130-133°C, a boiling point of 278℃, and a density of 1.123 .

Applications De Recherche Scientifique

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

The study conducted by H. Patel (2020) focuses on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to afford a compound referred to as PFSA. Transition metal complexes involving Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ of PFSA were prepared and analyzed. The research aimed to explore the antimicrobial activity of these compounds against human pathogenic bacteria, with findings indicating varying levels of bacterial growth inhibition. This suggests potential applications of such compounds in antimicrobial therapies and the development of new materials with specific chelating properties (Patel, 2020).

Synthesis and Antituberculosis Activity of 5-Nitro-furan-2-carboxylic Acid Analogues

Rajendra Tangallapally et al. (2006) identified 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide as a lead compound in their anti-tuberculosis drug discovery program. Despite its potent in vitro activity, its in vivo efficacy was limited due to rapid metabolic cleavage and poor absorption. The research led to the synthesis of new analogues with modifications aimed at increasing bioavailability, absorption, and serum half-life, while retaining or enhancing anti-tuberculosis activity. This highlights the therapeutic potential of furan-carboxylic acid derivatives in tuberculosis treatment and the importance of structural optimization for improved drug properties (Tangallapally et al., 2006).

Safety and Hazards

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .

Pharmacokinetics

These properties would determine the compound’s bioavailability, i.e., the proportion of the drug that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Propriétés

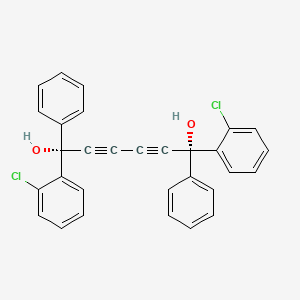

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBIOVXCMFIYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408421 | |

| Record name | 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid | |

CAS RN |

865470-86-6 | |

| Record name | 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide](/img/structure/B1623930.png)

![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)